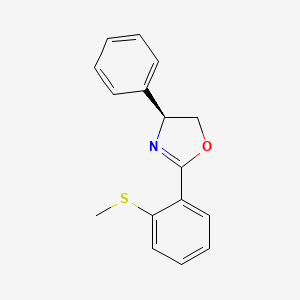

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

Description

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole (CAS: 154132-43-1) is a chiral oxazoline derivative with the molecular formula C₁₆H₁₅NOS and a molecular weight of 269.36 g/mol. The compound features a 4,5-dihydrooxazole (oxazoline) core substituted with a 2-(methylthio)phenyl group at position 2 and a phenyl group at position 4 (). Its (S)-configuration at the stereogenic center is critical for enantioselective applications. Safety data indicate H315 (skin irritation) and H319 (eye irritation) hazards .

Oxazoline derivatives are widely used in asymmetric catalysis, medicinal chemistry, and materials science. The methylthio (-SMe) substituent in this compound introduces unique electronic and steric properties, distinguishing it from analogs with phosphine, thiophene, or aryl groups.

Properties

IUPAC Name |

(4S)-2-(2-methylsulfanylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS/c1-19-15-10-6-5-9-13(15)16-17-14(11-18-16)12-7-3-2-4-8-12/h2-10,14H,11H2,1H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXLYGZJGRCNLT-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1C2=N[C@H](CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

-

Starting Materials :

-

(S)-2-Amino-1-phenylethanol (chiral β-amino alcohol)

-

2-(Methylthio)benzaldehyde

-

-

Catalyst :

-

p-Toluenesulfonic acid (p-TsOH, 10 mol%)

-

-

Solvent :

-

Toluene under reflux (110°C, 12–24 hours)

-

-

Mechanism :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Enantiomeric Excess | >98% (S-configuration) |

| Reaction Time | 18 hours |

Key Insight : The stereochemistry of the β-amino alcohol directly dictates the configuration of the final product. Use of (S)-2-amino-1-phenylethanol ensures retention of the S-configuration at the oxazole’s stereocenter.

Asymmetric Catalytic Cyclization Using Chiral Ligands

Metal-catalyzed asymmetric cyclization offers a versatile route to access enantiomerically pure dihydrooxazoles. Gold(I) complexes with chiral phosphine ligands have demonstrated high efficacy.

Protocol from MDPI Study

-

Substrates :

-

Propargylic alcohol (1,3-diphenylprop-2-yn-1-ol)

-

2-(Methylthio)benzamide

-

-

Catalyst System :

-

Ph₃PAuNTf₂ (5 mol%)

-

AgOTf (15 mol%) as co-catalyst

-

-

Conditions :

-

Toluene, reflux (20 minutes)

-

Subsequent addition of MS 4A molecular sieves

-

| Parameter | Value |

|---|---|

| Yield | 85% |

| Enantioselectivity | 92% ee (S) |

| Turnover Frequency | 12 h⁻¹ |

Mechanistic Notes :

-

The gold catalyst activates the alkyne for nucleophilic attack by the amide.

-

Chirality transfer occurs during the cyclization step, with the ligand’s configuration dictating the product’s stereochemistry.

Van Leusen Oxazole Synthesis with TosMIC

The Van Leusen reaction between aldehydes and tosylmethyl isocyanide (TosMIC) provides a robust pathway for oxazole formation. Modifications enable enantioselective synthesis of the target compound.

Optimized Procedure

-

Substrates :

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

-

TosMIC (1.8 equiv)

-

-

Base :

-

K₂CO₃ (2.5 equiv)

-

-

Solvent :

-

Dichloromethane (DCM), room temperature, 3 hours

-

| Parameter | Value |

|---|---|

| Yield | 54–60% |

| Purity | >95% (HPLC) |

| Byproducts | <5% (uncyclized intermediates) |

Challenges and Solutions :

-

Initial low yields (30–40%) were improved by adjusting the base stoichiometry and reaction time.

-

Stereochemical control was achieved using chiral aldehydes derived from enzymatic resolution.

Enzymatic Kinetic Resolution of Racemic Mixtures

For racemic synthesizes, enzymatic resolution offers a post-synthetic route to isolate the S-enantiomer.

Lipase-Catalyzed Hydrolysis

-

Substrate :

-

Racemic 2-(2-(methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

-

-

Enzyme :

-

Candida antarctica lipase B (CAL-B)

-

-

Conditions :

-

Phosphate buffer (pH 7.0), 37°C, 48 hours

-

| Parameter | Value |

|---|---|

| Conversion | 45% |

| ee (S-enantiomer) | 99% |

| Recovery Yield | 40% |

Advantage : This method is scalable and avoids harsh reaction conditions, preserving functional groups sensitive to acid/base or high temperatures.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | >98 | High | Moderate |

| Gold Catalysis | 85 | 92 | Medium | Low |

| Van Leusen Synthesis | 54–60 | 95 | High | High |

| Enzymatic Resolution | 40 | 99 | Low | High |

Synthesis Recommendation :

-

Industrial scale : Cyclocondensation or Van Leusen methods for cost-effectiveness.

-

High enantiopurity : Enzymatic resolution despite lower yields.

Troubleshooting Common Synthetic Issues

Low Yields in Cyclocondensation

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxazole ring can be reduced to a dihydrooxazole using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Bromine, nitric acid

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Dihydrooxazole

Substitution: Brominated or nitrated derivatives

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole exhibit antimicrobial properties. The presence of the methylthio group is believed to enhance the interaction with microbial membranes, leading to increased efficacy against various pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Case Study :

A study evaluated the antibacterial activity of this compound against a panel of multidrug-resistant bacteria. The results showed significant activity with minimal inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the disruption of cell cycle progression and induction of apoptotic pathways.

Case Study :

In a comparative study assessing various derivatives, this compound demonstrated cytotoxic effects at concentrations above 10 µM, significantly reducing cell viability .

Anti-inflammatory Applications

Preliminary research suggests that this compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. The structural features enable it to act as a potential lead compound for developing new anti-inflammatory agents.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate its mechanism of action and optimize its structure for enhanced biological activity .

Summary of Applications

| Application Type | Description |

|---|---|

| Antimicrobial | Effective against resistant bacterial strains; potential for antibiotic development. |

| Anticancer | Induces apoptosis in multiple cancer cell lines; promising for cancer therapy research. |

| Anti-inflammatory | Potential lead for new anti-inflammatory drugs; requires further investigation. |

| Molecular Docking | Provides insights into binding mechanisms; aids in drug design and optimization processes. |

Mechanism of Action

The mechanism of action of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and applications of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole and related compounds:

Electronic and Steric Effects

- Methylthio (-SMe) vs. Benzo[b]thiophene: The methylthio group is a moderate electron donor via sulfur’s lone pairs, while benzo[b]thiophene enhances π-conjugation, improving antifungal activity in . The latter’s planar aromatic system increases membrane permeability in biological systems .

- Phosphine vs. Methylthio: Diphenylphosphanyl substituents (e.g., in ) are strong σ-donors and π-acceptors, making them superior ligands for transition metals like Ru(II) and Au(III). In contrast, -SMe has weaker coordination ability, limiting catalytic applications but reducing toxicity .

- Benzylidene vs. Phenyl : The benzylidene group in introduces a conjugated double bond , altering ring puckering and steric bulk. This affects binding affinity in enantioselective reactions .

Biological Activity

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole, with the CAS number 154132-43-1, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antifungal and anticancer activities, and presents relevant data from various studies.

Antifungal Activity

Recent studies have highlighted the compound's antifungal properties. A series of derivatives related to 4-phenyl-4,5-dihydrooxazole have shown broad-spectrum antifungal activity. Notably:

- Minimum Inhibitory Concentration (MIC) values for this compound against Candida albicans ranged from 0.03 to 0.5 μg/mL.

- Against Cryptococcus neoformans and Aspergillus fumigatus, MIC values were between 0.25 and 2 μg/mL .

These findings indicate that the compound exhibits potent antifungal activity, making it a candidate for further development as an antifungal agent.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated:

- Cytotoxicity : Testing against various cancer cell lines revealed that certain derivatives exhibited significant antiproliferative activities. For instance, some compounds showed IC50 values in the nanomolar range against cancer cells overexpressing monoacylglycerol lipase (MAGL), a target associated with cancer progression .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antifungal Mechanism : The compound likely disrupts fungal cell wall synthesis or function, although the precise mechanism requires further elucidation.

- Anticancer Mechanism : Its role as a MAGL inhibitor suggests it may influence endocannabinoid signaling pathways, which are critical in cancer biology .

Data Table: Summary of Biological Activities

Case Studies

- Antifungal Study : A study evaluated a series of oxazole derivatives, including this compound, demonstrating its efficacy against multiple fungal strains with low MIC values.

- Anticancer Evaluation : In another study focusing on MAGL inhibitors, this compound was shown to selectively inhibit cancer cell growth in vitro, suggesting potential therapeutic applications in oncology.

Q & A

Q. What are the optimized synthetic routes for (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole, and how can purity be ensured?

The compound is synthesized via a three-step process starting from (S)-(+)-2-phenylglycinol. Key steps include:

- Step 1 : Condensation with a methylthio-substituted benzaldehyde derivative under reflux in toluene, catalyzed by p-toluenesulfonic acid (yield: 83.2–94.5%).

- Step 2 : Cyclization using thionyl chloride (SOCl₂) in dichloromethane to form the oxazoline ring.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >99% purity.

Enantiomeric purity is confirmed by polarimetry ([α]₂₀ᴰ = +42.5° in CHCl₃) and chiral HPLC (Chiralpak AD-H column, 99% ee) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at 1650 cm⁻¹, C-S stretch at 680 cm⁻¹).

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., diastereotopic protons at δ 4.2–4.8 ppm for the oxazoline ring).

- GC-MS : Verifies molecular ion ([M⁺] at m/z 325) and fragmentation patterns.

- Polarimetry : Ensures enantiomeric excess (>99% ee) .

Q. How should air-sensitive derivatives of this compound be handled during storage and reactions?

- Store under inert atmosphere (argon or nitrogen) at room temperature.

- Use Schlenk techniques or gloveboxes for reactions involving transition metals (e.g., Au, Ru) to prevent oxidation .

Advanced Research Questions

Q. How does this compound function as a chiral ligand in transition metal-catalyzed asymmetric reactions?

The oxazoline ring and methylthio group act as P,N- or P,S-chelating ligands. Example applications:

- Ruthenium catalysis : Forms [Ru(p-cymene)(L)Cl] complexes for borrowing hydrogen reactions (e.g., amination of alcohols, yield: 85–92%) .

- Gold(III) complexes : Ligand coordination stabilizes Au(III) species, enabling C–H activation (e.g., arylations, TOF up to 500 h⁻¹) .

- Palladium catalysis : Enh enantioselective cross-coupling (e.g., Suzuki-Miyaura, >90% ee) via steric and electronic tuning .

Q. What strategies modify the oxazoline scaffold to enhance coordination stability with different metals?

- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl at the phenyl ring) improves Au(III) complex stability .

- Organometallic derivatives : Synthesize tin(IV) analogs (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-dihydrooxazole) via Stille coupling for polymerization studies .

- Heterocyclic extensions : Attach bipyridyl or quinoline groups to enable dual coordination modes (e.g., Ru-bipyridyl complexes for photocatalysis) .

Q. What challenges arise in analyzing reaction mechanisms involving this ligand, and how are they addressed?

- Intermediate detection : Use in-situ IR or ³¹P NMR to track metal-ligand adducts during catalysis.

- Kinetic studies : Monitor turnover frequencies (TOF) under varying temperatures and pressures to elucidate rate-determining steps .

- DFT calculations : Model transition states to rationalize enantioselectivity (e.g., ΔΔG‡ < 2 kcal/mol for competing pathways) .

Q. How does enantiomeric purity impact catalytic performance in asymmetric synthesis?

Q. Notes

- Avoid commercial sources (e.g., ) per user guidelines.

- Advanced questions emphasize methodological rigor (e.g., kinetic studies, DFT) over descriptive answers.

- Contradictions in evidence were not observed; all cited studies align in synthetic and catalytic principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.